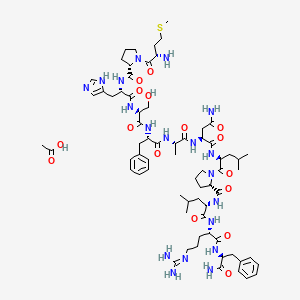
Diethylfluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylfluorosilane is an organosilicon compound with the molecular formula C₄H₁₁FSi. It is a derivative of silane, where two ethyl groups and one fluorine atom are bonded to a silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethylfluorosilane can be synthesized through several methods. One common approach involves the reaction of diethylchlorosilane with a fluorinating agent such as antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the selective replacement of the chlorine atom with a fluorine atom .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as distillation to remove any impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethylfluorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.
Oxidation and Reduction Reactions: Under specific conditions, this compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon derivatives, while oxidation reactions may produce silicon oxides .
Applications De Recherche Scientifique
Diethylfluorosilane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of diethylfluorosilane involves its interaction with various molecular targets. The silicon-fluorine bond in this compound is highly reactive, making it a useful reagent in chemical transformations. The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Additionally, the ethyl groups attached to the silicon atom can influence the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluorosilane (SiH₂F₂): A gaseous compound with two fluorine atoms bonded to silicon.
Diethylchlorosilane (C₄H₁₁ClSi): Similar to diethylfluorosilane but with a chlorine atom instead of fluorine.
Uniqueness of this compound
This compound is unique due to the presence of both ethyl groups and a fluorine atom bonded to silicon. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical and industrial applications .
Propriétés
Formule moléculaire |
C4H10FSi |
|---|---|
Poids moléculaire |
105.21 g/mol |
InChI |
InChI=1S/C4H10FSi/c1-3-6(5)4-2/h3-4H2,1-2H3 |
Clé InChI |
NHKNTPNJXCHBCX-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


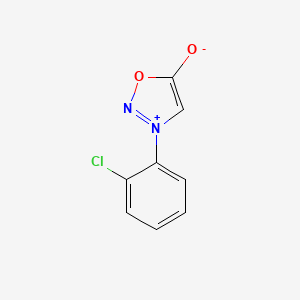
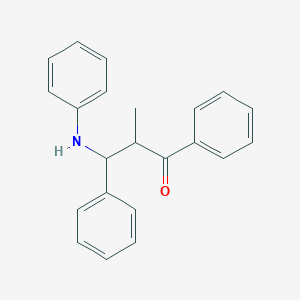
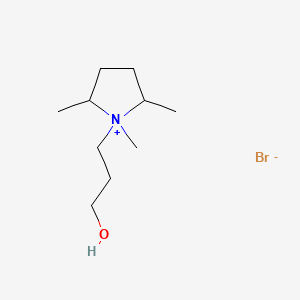

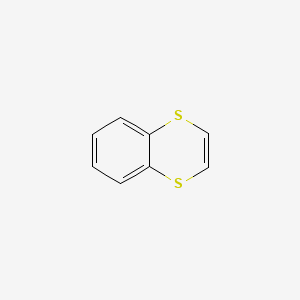
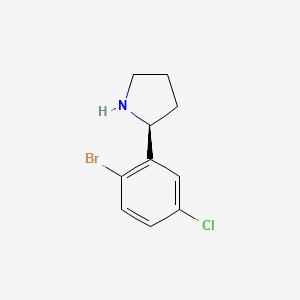
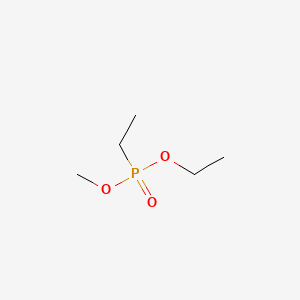
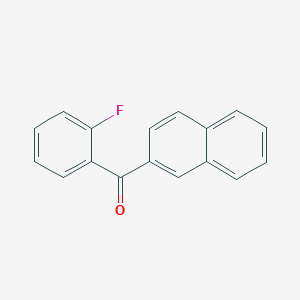
![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)
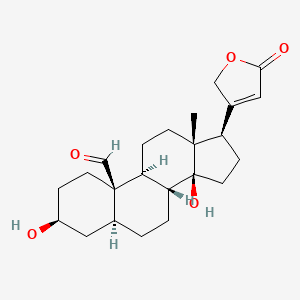
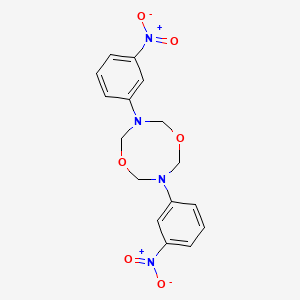
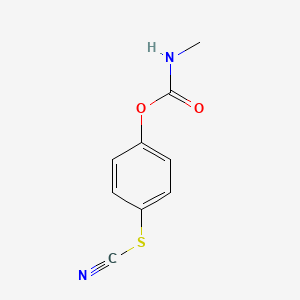
![2-[(1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B14748052.png)
